molecular formula C10H12ClF3N2O B1650108 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1115029-80-5

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1650108
CAS No.: 1115029-80-5
M. Wt: 268.66
InChI Key: NXQRVHCODBHGKZ-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The presence of chlorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern and the presence of an amine group

Properties

CAS No.

1115029-80-5

Molecular Formula

C10H12ClF3N2O

Molecular Weight

268.66

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpropan-2-amine

InChI

InChI=1S/C10H12ClF3N2O/c1-9(2,15)5-17-8-7(11)3-6(4-16-8)10(12,13)14/h3-4H,5,15H2,1-2H3

InChI Key

NXQRVHCODBHGKZ-UHFFFAOYSA-N

SMILES

CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N

Canonical SMILES

CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N

Origin of Product

United States

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